3-Methyl-2-oxopiperidine-3-carboxylic Acid: Structural Dynamics, Physical Properties, and Applications in Advanced Polyheterocyclic Synthesis
3-Methyl-2-oxopiperidine-3-carboxylic Acid: Structural Dynamics, Physical Properties, and Applications in Advanced Polyheterocyclic Synthesis
Executive Summary
In the realm of modern organic synthesis and drug discovery, highly functionalized, sterically constrained building blocks are paramount for designing target-specific pharmacophores. 3-Methyl-2-oxopiperidine-3-carboxylic acid (CAS: 89775-75-7) is a prime example of such a scaffold[1]. Characterized as an α -methyl, α -carboxy δ -lactam, this compound presents a unique quaternary stereocenter that rigidifies its piperidine core.
As a Senior Application Scientist, I frequently leverage this molecule not just as a passive structural unit, but as an active participant in complex cascade reactions. Its primary utility lies in its ability to serve as a precursor for push-pull stabilized carbonyl ylides in rhodium-catalyzed cycloadditions[2], and as a critical vector-directing scaffold in the development of TAM/MET kinase inhibitors[3] and neuroprotective agents[4]. This whitepaper dissects the physicochemical properties, structural implications, and field-proven synthetic protocols associated with this versatile lactam.
Chemical Architecture and Physicochemical Profile
The molecular architecture of 3-methyl-2-oxopiperidine-3-carboxylic acid is defined by its 6-membered lactam (piperidone) ring. The presence of the sp2 -hybridized amide bond forces the ring into a highly specific half-chair or distorted boat conformation. The C3 position is a quaternary stereocenter bearing both a methyl group and a carboxylic acid. This dense functionalization creates significant steric bulk, which is highly advantageous in medicinal chemistry for minimizing the entropic penalty upon binding to a target protein's active site.
To facilitate formulation and reaction planning, the quantitative physicochemical properties of the compound are summarized below[5][6]:
| Property | Value | Implication for Synthesis & Formulation |
| CAS Number | 89775-75-7 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₇H₁₁NO₃ | Defines baseline stoichiometry. |
| Molecular Weight | 157.17 g/mol | Low molecular weight; ideal for Fragment-Based Drug Discovery (FBDD). |
| Monoisotopic Mass | 157.0739 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Excellent membrane permeability profile; suitable for CNS targets. |
| LogP (Predicted) | -0.0127 | Highly hydrophilic; requires polar aprotic solvents for functionalization. |
| H-Bond Donors | 2 | Capable of strong interactions within kinase hinge regions. |
| H-Bond Acceptors | 2 | Participates in target-site anchoring. |
| Rotatable Bonds | 1 | High rigidity; lowers entropic cost during target binding. |
Mechanistic Role in Advanced Synthesis
Precursor to Push-Pull Stabilized Carbonyl Ylides
One of the most elegant applications of 3-methyl-2-oxopiperidine-3-carboxylic acid is its use in the synthesis of complex azapolyheterocycles, such as the pentacyclic skeleton of Aspidosperma alkaloids[7]. The carboxylic acid moiety is first converted into a diazoamido ester. Upon treatment with a rhodium(II) catalyst (e.g., Rh2(OAc)4 ), the diazo group is extruded as nitrogen gas, generating a highly electrophilic rhodium carbenoid.
Because of the precise spatial arrangement dictated by the rigid piperidine ring, this carbenoid undergoes a rapid, intramolecular cyclization onto the nucleophilic oxygen of the lactam carbonyl. This forms a push-pull stabilized carbonyl ylide dipole . This transient, highly reactive intermediate can then be trapped in situ via a 1,3-dipolar cycloaddition with agents like dimethyl acetylenedicarboxylate (DMAD) or N-phenylmaleimide to yield complex, multi-ring systems in a single operational step[2][8].
Rh(II)-catalyzed cascade from 3-Methyl-2-oxopiperidine-3-carboxylic acid to azapolyheterocycles.
Vector-Directing Scaffold in Medicinal Chemistry
Beyond methodology, this compound is a critical intermediate in targeted therapeutics.
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Kinase Inhibitors: It is utilized in the synthesis of pyrazolo[3,4-b]pyridine compounds that act as inhibitors of TAM and MET kinases[3]. The C3-methyl group forces the adjacent substituents into a specific vector that perfectly occupies the hydrophobic pocket of the kinase ATP-binding site, preventing aberrant HGF/c-Met axis activation in cancer cells.
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Neuroprotective Agents: It serves as the core for synthesizing the Cα -methyl derivative of HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide). This analogue exhibits potent protective activity against light-induced retinal damage[4][9].
Experimental Protocols & Self-Validating Workflows
Functionalizing the nitrogen of 3-methyl-2-oxopiperidine-3-carboxylic acid (or its ester derivatives) is notoriously difficult due to the severe steric hindrance imposed by the adjacent C3 quaternary center. Below is a field-proven, self-validating protocol for the N-alkylation of this scaffold[2].
Protocol: N-Alkylation of the Sterically Hindered Lactam Core
Scientific Rationale & Causality: The lactam N-H is weakly acidic ( pKa≈16−17 ). We utilize Sodium Hydride (NaH) to irreversibly deprotonate the nitrogen, driving the equilibrium forward. Tetrahydrofuran (THF) is chosen as the solvent because it is a polar aprotic medium that strongly solvates the Na+ cation, leaving the nitrogen anion "naked" and highly nucleophilic. Furthermore, the addition of Sodium Iodide (NaI) is a critical kinetic necessity. It facilitates an in situ Finkelstein reaction with the primary alkyl bromide, generating a highly reactive alkyl iodide that can overcome the steric repulsion at the lactam core.
Step-by-Step Methodology:
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Anion Generation: To a rigorously dried, argon-purged flask containing 1.00 g (approx. 5.4 mmol) of the lactam ester in 15 mL of anhydrous THF, carefully add 0.26 g (6.5 mmol, 1.2 eq) of 60% NaH in mineral oil at 0 °C.
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Maturation: Heat the solution to reflux for 1 hour to ensure complete deprotonation. The evolution of H2 gas will cease, indicating completion. Cool the mixture back to room temperature.
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Electrophile Activation (Finkelstein Exchange): Add 10.8 mmol (2.0 eq) of the desired alkyl bromide (e.g., benzyl bromide) followed immediately by 1.62 g (10.8 mmol, 2.0 eq) of anhydrous NaI.
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Alkylation: Heat the reaction mixture at reflux for 4 hours.
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Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The highly polar starting material spot should disappear, replaced by a higher Rf product spot.
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Quenching & Extraction: Cool to room temperature and carefully quench the excess NaH with dropwise addition of H2O . Separate the organic layer and extract the aqueous phase with CH2Cl2 (3 x 15 mL).
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Purification: Dry the combined organic extracts over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
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Quality Control (QC): Confirm the structure via 1H -NMR. The disappearance of the broad N-H peak ( ≈6.0−7.0 ppm) and the appearance of the N-alkyl protons (e.g., benzylic CH2 at ≈4.5 ppm as an AB quartet due to the adjacent chiral center) validates successful N-alkylation.
Step-by-step N-alkylation workflow for sterically hindered lactam cores.
Conclusion
3-Methyl-2-oxopiperidine-3-carboxylic acid is far more than a simple catalog chemical; it is a sophisticated structural tool. Whether employed to force specific 3D vectors in kinase inhibitors or utilized as a reactive dipole precursor in cascade total synthesis, mastering its physicochemical properties and the kinetic requirements for its functionalization is essential for any advanced drug development program.
Sources
- 1. 3-methyl-2-oxopiperidine-3-carboxylic acid | 89775-75-7 [sigmaaldrich.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES - Google Patents [patents.google.com]
- 4. ETD | Unusual Paradigms in Selective Synthesis: Part 1: Toward the Synthesis of Racemic and Enantioenriched HIOC; Part 2: Fluorinated Alcohols: Powerful Promoters for the Ring-Opening Reactions of Epoxides with Carbon Nucleophiles | ID: d504rm57z | Tesis y Disertaciones Electrónicas de Emory [etd.library.emory.edu]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - ZHFYGKPIJJBFJH-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ETD | Unusual Paradigms in Selective Synthesis: Part 1: Toward the Synthesis of Racemic and Enantioenriched HIOC; Part 2: Fluorinated Alcohols: Powerful Promoters for the Ring-Opening Reactions of Epoxides with Carbon Nucleophiles | ID: d504rm57z | Tesis y Disertaciones Electrónicas de Emory [etd.library.emory.edu]
